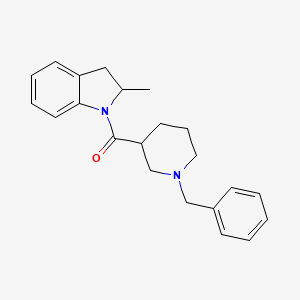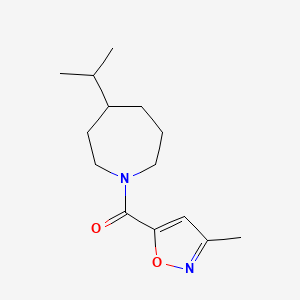
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone, also known as AB-PINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent effects on the endocannabinoid system. This compound has been widely studied for its potential medical applications, as well as its use as a recreational drug.
Mécanisme D'action
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone acts on the endocannabinoid system, specifically the CB1 and CB2 receptors. It has a high affinity for these receptors, which allows it to produce potent effects on the body. (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone is a full agonist of the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids. It has also been shown to have partial agonist activity at the CB2 receptor, which is involved in the immune system and inflammation.
Biochemical and Physiological Effects:
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone produces a range of biochemical and physiological effects on the body. It has been shown to produce a potent analgesic effect, which is likely due to its activity at the CB1 receptor. It also produces anti-inflammatory effects, which could make it useful in the treatment of inflammatory conditions. (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have anticonvulsant properties, which could make it useful in the treatment of epilepsy and other seizure disorders. In addition, (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to produce a range of psychoactive effects, including euphoria, relaxation, and altered perception.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor, which makes it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has several limitations for lab experiments. It has a high potential for abuse and misuse, which makes it difficult to control in a lab setting. In addition, its psychoactive effects could interfere with the results of certain experiments.
Orientations Futures
There are several future directions for research on (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone. One area of interest is its potential for the treatment of chronic pain and inflammation. Further research is needed to determine the optimal dosage and administration method for these conditions. Another area of interest is its potential for the treatment of epilepsy and other seizure disorders. Further research is needed to determine the safety and efficacy of (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone for these conditions. Finally, there is a need for further research on the potential risks and side effects of (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone, particularly with regard to its potential for misuse and abuse.
Méthodes De Synthèse
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone is synthesized through a multi-step process that involves the reaction of piperidine and indole derivatives. The exact synthesis method is not disclosed due to its potential for misuse and abuse.
Applications De Recherche Scientifique
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has been widely studied for its potential medical applications. It has been found to have potent analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of chronic pain and inflammation. In addition, (1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone has been shown to have anticonvulsant properties, which could make it useful in the treatment of epilepsy and other seizure disorders.
Propriétés
IUPAC Name |
(1-benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-17-14-19-10-5-6-12-21(19)24(17)22(25)20-11-7-13-23(16-20)15-18-8-3-2-4-9-18/h2-6,8-10,12,17,20H,7,11,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKGSSKRDQSLGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3CCCN(C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylpiperidin-3-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(benzyloxy)phenyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine](/img/structure/B7563076.png)








![N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563128.png)
![3-Propan-2-yl-5-[1-(4-pyridin-3-ylsulfonylpiperazin-1-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B7563137.png)
![methyl 6-methyl-2-oxo-4-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methylsulfanyl]-1H-pyrimidine-5-carboxylate](/img/structure/B7563147.png)
![2-[[4-(Difluoromethoxy)-3-methoxyphenyl]methylsulfanyl]-1-methyl-5-phenylimidazole](/img/structure/B7563158.png)
![Cyclopropyl-[2-methyl-4-(6-methylpyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B7563161.png)